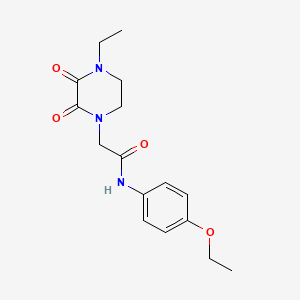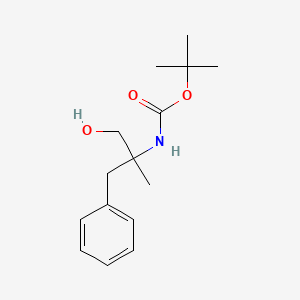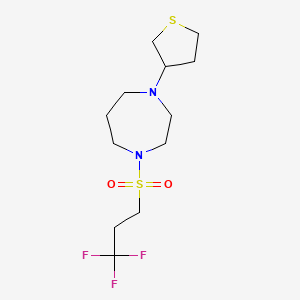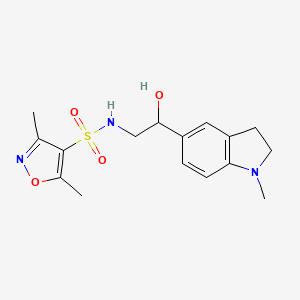
2-chloro-N-(2,4-difluorophenyl)-6-methoxyquinoline-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N-(2,4-difluorophenyl)-6-methoxyquinoline-3-carboxamide, also known as GSK-3 inhibitor VIII, is a small molecule that has gained attention in scientific research due to its potential therapeutic applications. This compound has been shown to inhibit glycogen synthase kinase-3 (GSK-3), an enzyme that plays a key role in various cellular processes.
作用机制
2-chloro-N-(2,4-difluorophenyl)-6-methoxyquinoline-3-carboxamide inhibits this compound by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its substrates, leading to downstream effects on various cellular processes.
Biochemical and Physiological Effects:
Inhibition of this compound by this compound has been shown to have various biochemical and physiological effects. In animal models of Alzheimer's disease, this compound has been shown to reduce amyloid-beta deposition, improve synaptic plasticity, and increase neurogenesis. In cancer cells, inhibition of this compound has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth.
实验室实验的优点和局限性
One advantage of using 2-chloro-N-(2,4-difluorophenyl)-6-methoxyquinoline-3-carboxamide in lab experiments is its specificity for this compound. This compound has been shown to have minimal off-target effects, making it a useful tool for studying the role of this compound in various cellular processes. However, one limitation is its relatively low potency compared to other this compound inhibitors, which may require higher concentrations for effective inhibition.
未来方向
There are several future directions for research on 2-chloro-N-(2,4-difluorophenyl)-6-methoxyquinoline-3-carboxamide. One area of interest is in the development of more potent this compound inhibitors based on the structure of this compound. Another area of research is in the identification of new therapeutic applications for this compound, such as in the treatment of other neurodegenerative diseases or in combination with other cancer therapies. Additionally, further studies are needed to elucidate the downstream effects of this compound inhibition by this compound on various cellular processes.
合成方法
The synthesis of 2-chloro-N-(2,4-difluorophenyl)-6-methoxyquinoline-3-carboxamide involves several steps. The first step is the reaction of 2,4-difluoroaniline with 2-chloro-6-methoxyquinoline-3-carboxylic acid to form the corresponding amide. This intermediate is then treated with thionyl chloride to yield the corresponding acid chloride, which is subsequently reacted with ammonia to form the final product.
科学研究应用
2-chloro-N-(2,4-difluorophenyl)-6-methoxyquinoline-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research is in the treatment of neurodegenerative diseases such as Alzheimer's disease. This compound has been implicated in the pathogenesis of Alzheimer's disease, and inhibition of this enzyme has been shown to have neuroprotective effects. This compound has been shown to improve cognitive function in animal models of Alzheimer's disease.
Another area of research is in the treatment of cancer. This compound plays a role in the regulation of cell proliferation, differentiation, and apoptosis, and its dysregulation has been implicated in the development and progression of cancer. This compound has been shown to inhibit the growth of various cancer cell lines in vitro and in vivo.
属性
IUPAC Name |
2-chloro-N-(2,4-difluorophenyl)-6-methoxyquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClF2N2O2/c1-24-11-3-5-14-9(6-11)7-12(16(18)21-14)17(23)22-15-4-2-10(19)8-13(15)20/h2-8H,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAYJAYOKPOMRNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC(=C(N=C2C=C1)Cl)C(=O)NC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClF2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-(2,6-dimethylphenyl)-N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]oxamide](/img/structure/B2747451.png)
amine](/img/structure/B2747452.png)
![N-(4-((difluoromethyl)thio)phenyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine](/img/structure/B2747454.png)
![N-(3,4-dimethoxyphenethyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2747456.png)
![(3S)-methyl 1-(4-isopropylphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B2747459.png)

![9-cyclohexyl-3-(3,4-dimethoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2747464.png)





![N-(4-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carbonyl)phenyl)acetamide](/img/structure/B2747473.png)
![(Z)-S-(2-((3-(2-ethoxyethyl)-6-methoxybenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl) ethanethioate](/img/structure/B2747474.png)